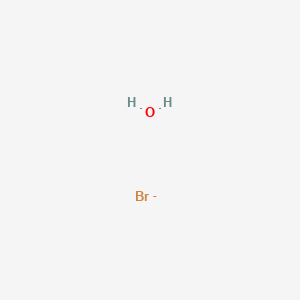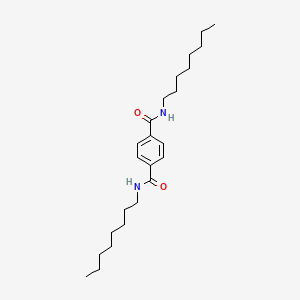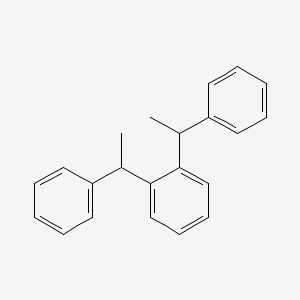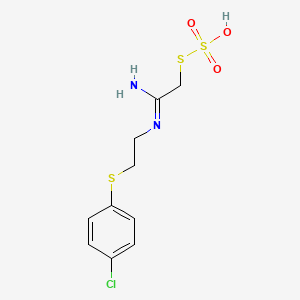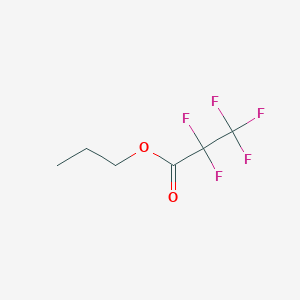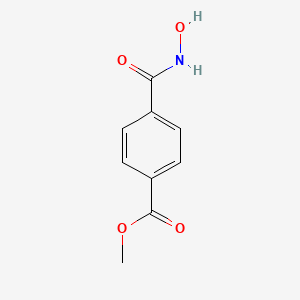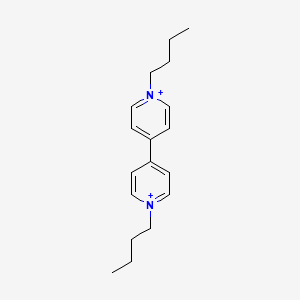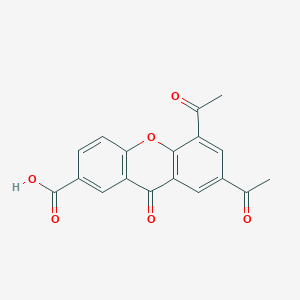
5,7-Diacetyl-9-oxo-9H-xanthene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Diacetyl-9-oxo-9H-xanthene-2-carboxylic acid is a chemical compound belonging to the xanthene family. Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes acetyl groups at positions 5 and 7, a carboxylic acid group at position 2, and a ketone group at position 9.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diacetyl-9-oxo-9H-xanthene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the acetylation of xanthene derivatives under acidic conditions. The reaction conditions often involve the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using similar reagents but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Diacetyl-9-oxo-9H-xanthene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
5,7-Diacetyl-9-oxo-9H-xanthene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 5,7-Diacetyl-9-oxo-9H-xanthene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Oxo-9H-xanthene-2-carboxylic acid: Similar structure but lacks the acetyl groups at positions 5 and 7.
7-methoxy-9-oxo-9H-xanthene-2-carboxylic acid: Contains a methoxy group instead of acetyl groups.
Xanthene-9-carboxylic acid: A simpler structure without the additional functional groups.
Uniqueness
5,7-Diacetyl-9-oxo-9H-xanthene-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
50626-75-0 |
|---|---|
Molekularformel |
C18H12O6 |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
5,7-diacetyl-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C18H12O6/c1-8(19)11-6-12(9(2)20)17-14(7-11)16(21)13-5-10(18(22)23)3-4-15(13)24-17/h3-7H,1-2H3,(H,22,23) |
InChI-Schlüssel |
WLHLOSYYIKQFRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C(=C1)C(=O)C)OC3=C(C2=O)C=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


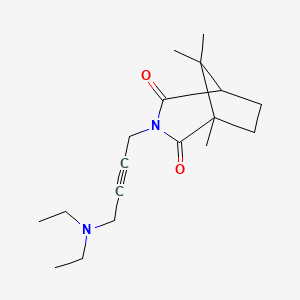
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)
